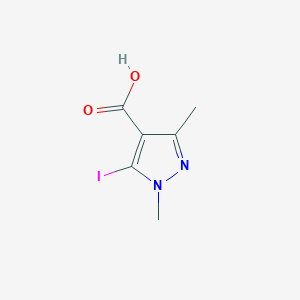

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18080421

Molecular Formula: C6H7IN2O2

Molecular Weight: 266.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7IN2O2 |

|---|---|

| Molecular Weight | 266.04 g/mol |

| IUPAC Name | 5-iodo-1,3-dimethylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) |

| Standard InChI Key | KXAAUHVSKNAYSO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1C(=O)O)I)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at specific positions modulate its electronic and steric properties:

-

1- and 3-positions: Methyl groups enhance lipophilicity and steric bulk, potentially influencing membrane permeability in biological systems.

-

4-position: A carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation, critical for solubility and target interactions.

-

5-position: An iodine atom provides a heavy halogen capable of halogen bonding and serving as a synthetic handle for further functionalization.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇IN₂O₂ | |

| Molecular Weight | 266.04 g/mol | |

| IUPAC Name | 5-Iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| CAS Number | Not explicitly disclosed | - |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed industrial protocols remain proprietary, laboratory methods typically involve:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

-

Iodination: Electrophilic substitution using iodine or N-iodosuccinimide (NIS) under acidic conditions. Low temperatures (0–5°C) are critical to minimize polyiodination byproducts.

-

Methylation: Quaternization of nitrogen atoms using methylating agents like methyl iodide.

-

Carboxylic Acid Introduction: Hydrolysis of nitrile or ester precursors, though direct carboxylation strategies are less common.

Challenges in Scale-Up

Industrial production faces hurdles such as:

-

Halogen Handling: Iodine’s corrosivity necessitates specialized reactor materials (e.g., glass-lined steel).

-

Purification: Chromatography is impractical at scale; crystallization or distillation optimizations are prioritized.

Comparative Analysis with Analogues

Table 2: Comparison with Related Pyrazole Derivatives

Structure-Activity Relationships (SAR)

-

Iodine Position: 5-Iodo substitution optimizes steric compatibility with enzymatic active sites compared to 3-iodo isomers .

-

N-Substituents: Dimethyl groups at 1- and 3-positions balance lipophilicity and metabolic stability better than bulkier aryl groups .

Applications in Drug Discovery and Development

Lead Optimization

The carboxylic acid group enables derivatization into:

-

Amides: For improved blood-brain barrier penetration.

-

Esters: Prodrug strategies to enhance oral bioavailability.

Case Studies

-

Antitubercular Agents: Pyrazole-4-carboxylic acid derivatives exhibit MIC values <1 µg/mL against Mycobacterium tuberculosis H37Rv.

-

COX-2 Inhibitors: Analogues show IC₅₀ values comparable to celecoxib in in vitro assays.

Future Research Directions

-

Targeted Delivery Systems: Liposome or nanoparticle formulations to address solubility limitations.

-

Halogen Exchange Chemistry: Exploring radioiodination for imaging/therapeutic applications.

-

Computational Modeling: QSAR studies to predict novel derivatives with optimized ADMET profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume